![molecular formula C24H27N7O3 B11708639 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions:
Hydrazinylation: The hydrazinyl group can be introduced by reacting the triazine core with hydrazine derivatives.
Benzylidene Formation: The final step involves the condensation of the hydrazinyl group with 3-phenoxybenzaldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the benzylidene moiety, converting it to the corresponding benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxides of the hydrazinyl group.
Reduction Products: Benzyl derivatives.
Substitution Products: Functionalized triazine derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It could be used in the development of advanced materials with specific properties.
Biology
Drug Development:
Biological Probes: May be used as a probe in biochemical assays.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Industry: Incorporation into polymers to enhance their properties.
作用机制
The mechanism of action of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
2,4,6-tris(morpholin-4-yl)-1,3,5-triazine: Similar structure but with three morpholin-4-yl groups.
2,4-di(morpholin-4-yl)-6-(phenyl)-1,3,5-triazine: Lacks the hydrazinyl and benzylidene moieties.
Uniqueness
The presence of both morpholin-4-yl and benzylidene hydrazinyl groups in 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C24H27N7O3 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
4,6-dimorpholin-4-yl-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H27N7O3/c1-2-6-20(7-3-1)34-21-8-4-5-19(17-21)18-25-29-22-26-23(30-9-13-32-14-10-30)28-24(27-22)31-11-15-33-16-12-31/h1-8,17-18H,9-16H2,(H,26,27,28,29)/b25-18+ |
InChI 键 |
YXUIMODJMKGEBM-XIEYBQDHSA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


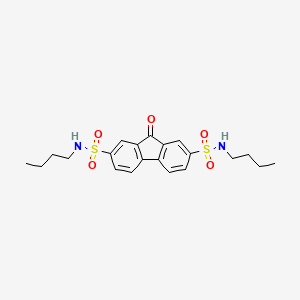
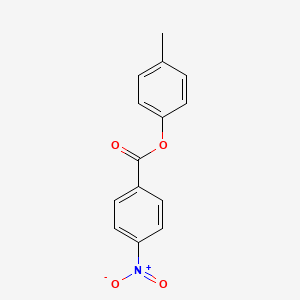
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)
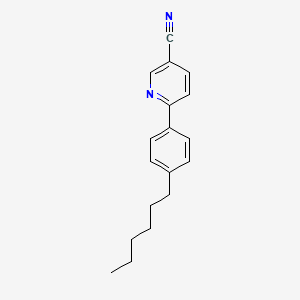
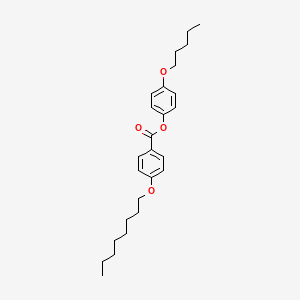

![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
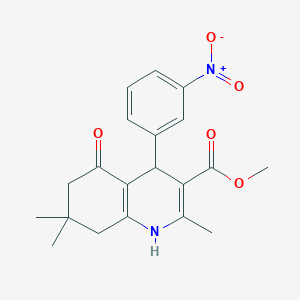
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)
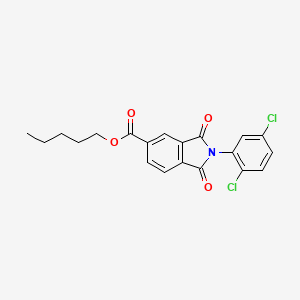
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
